molecular formula C22H27FN2O2 B5463067 4-(4-fluorobenzyl)-1-(3-hydroxybenzyl)-3-isopropyl-1,4-diazepan-5-one

4-(4-fluorobenzyl)-1-(3-hydroxybenzyl)-3-isopropyl-1,4-diazepan-5-one

Cat. No.: B5463067
M. Wt: 370.5 g/mol
InChI Key: DCRDUSBZBFZHBZ-UHFFFAOYSA-N
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Description

4-(4-fluorobenzyl)-1-(3-hydroxybenzyl)-3-isopropyl-1,4-diazepan-5-one is a chemical compound that belongs to the class of diazepanes. It is a potential drug candidate that has gained attention in recent years due to its various pharmacological properties.

Mechanism of Action

The exact mechanism of action of 4-(4-fluorobenzyl)-1-(3-hydroxybenzyl)-3-isopropyl-1,4-diazepan-5-one is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) system in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. This compound is thought to enhance the activity of GABA by binding to the benzodiazepine site on the GABA-A receptor, leading to increased chloride ion influx and hyperpolarization of the cell membrane.
Biochemical and Physiological Effects:
This compound has been shown to produce various biochemical and physiological effects. It has been demonstrated to reduce anxiety-like behavior, increase locomotor activity, and improve cognitive function in animal models. It also exhibits antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

4-(4-fluorobenzyl)-1-(3-hydroxybenzyl)-3-isopropyl-1,4-diazepan-5-one has several advantages for lab experiments. It is relatively easy to synthesize and has good stability. It also exhibits high potency and selectivity for the GABA-A receptor, making it a useful tool for studying the GABA system. However, it has some limitations, including its poor solubility in water and limited bioavailability, which may affect its pharmacokinetic properties.

Future Directions

There are several future directions for the research of 4-(4-fluorobenzyl)-1-(3-hydroxybenzyl)-3-isopropyl-1,4-diazepan-5-one. One potential area of investigation is its potential in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is the development of novel analogs with improved pharmacokinetic properties. Additionally, further studies are needed to elucidate the exact mechanism of action and to explore its potential for the treatment of other neurological and psychiatric disorders.
Conclusion:
In conclusion, this compound is a promising chemical compound with various pharmacological properties. Its synthesis method is relatively straightforward, and it exhibits high potency and selectivity for the GABA-A receptor. It has been shown to possess anxiolytic, antidepressant, and anticonvulsant activities, as well as neuroprotective effects. Although it has some limitations, it has several advantages for lab experiments. Further research is needed to fully understand its mechanism of action and to explore its potential in the treatment of neurological and psychiatric disorders.

Synthesis Methods

The synthesis of 4-(4-fluorobenzyl)-1-(3-hydroxybenzyl)-3-isopropyl-1,4-diazepan-5-one involves the reaction of 4-fluorobenzylamine, 3-hydroxybenzaldehyde, and isopropylamine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including the formation of Schiff base, reduction, and cyclization. The final product is obtained in good yield and purity.

Scientific Research Applications

4-(4-fluorobenzyl)-1-(3-hydroxybenzyl)-3-isopropyl-1,4-diazepan-5-one has been studied extensively for its potential therapeutic applications. It has been shown to possess anxiolytic, antidepressant, and anticonvulsant activities in animal models. It also exhibits neuroprotective effects and has been investigated for its potential in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

4-[(4-fluorophenyl)methyl]-1-[(3-hydroxyphenyl)methyl]-3-propan-2-yl-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN2O2/c1-16(2)21-15-24(13-18-4-3-5-20(26)12-18)11-10-22(27)25(21)14-17-6-8-19(23)9-7-17/h3-9,12,16,21,26H,10-11,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRDUSBZBFZHBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)CC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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